2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a unique structure that includes an ethoxy group and four phenyl groups attached to a dihydropyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one typically involves the reaction of benzoin with ethyl orthoformate under acid-catalyzed conditions . This reaction yields 2-ethoxy-4,5-diphenyl-1,3-dioxole, which can be further processed to obtain the desired compound. The reaction conditions often include the use of a carboxylic acid as a catalyst and pyrolysis under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolone ring.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction could produce alcohols or amines
Scientific Research Applications
2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-1,2-diphenylethanone: Shares the ethoxy and phenyl groups but has a different core structure.
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene: Similar in having multiple phenyl groups but differs in the ring structure.
Uniqueness
2-Ethoxy-1,2,4,5-tetraphenyl-1,2-dihydro-3H-pyrrol-3-one is unique due to its combination of an ethoxy group and four phenyl groups attached to a dihydropyrrolone ring
Properties
CAS No. |
89722-98-5 |
---|---|
Molecular Formula |
C30H25NO2 |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-ethoxy-1,2,4,5-tetraphenylpyrrol-3-one |
InChI |
InChI=1S/C30H25NO2/c1-2-33-30(25-19-11-5-12-20-25)29(32)27(23-15-7-3-8-16-23)28(24-17-9-4-10-18-24)31(30)26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
InChI Key |
YUUDCQVLNCCBIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(=O)C(=C(N1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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